Product packaging for 2-Methylspiro[indole-3,4'-piperidine](Cat. No.:CAS No. 1225388-67-9)

2-Methylspiro[indole-3,4'-piperidine]

Cat. No.: B2398685
CAS No.: 1225388-67-9
M. Wt: 200.285
InChI Key: LQGGJVVMNBWIMC-UHFFFAOYSA-N
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Description

Structural Significance in Complex Molecular Architectures

The defining feature of the spiro[indole-3,4'-piperidine] (B97032) framework is its spirocyclic nature, which imparts significant three-dimensionality. This structural rigidity is a key factor in its prevalence in a wide range of biologically active compounds and natural alkaloids. researchgate.net The fixed spatial orientation of the fused ring systems allows for precise positioning of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. lookchem.com

Spiroindolines and spiroindoles are recognized as important classes of spirocyclic compounds found in many pharmaceuticals. researchgate.net The incorporation of this scaffold into a molecule can lead to novel chemical and physical properties, including altered solubility and stability, which are important considerations in the development of new therapeutic agents. The complexity of this framework makes it a valuable building block for constructing even more intricate molecular structures. researchgate.net

Overview of the Spiro[indole-3,4'-piperidine] Class in Contemporary Organic Synthesis

In modern organic synthesis, the spiro[indole-3,4'-piperidine] class of compounds holds immense value. These structures serve as versatile precursors for creating diverse libraries of compounds for drug discovery and development. researchgate.net The synthesis of spirocyclic indolines is a topic of great interest due to their medicinal value and frequent occurrence in nature. researchgate.net

Various synthetic strategies have been developed to construct the spiro[indole-3,4'-piperidine] core. One notable method involves the cycloisomerization of tryptamine-ynamides, catalyzed by silver(I)/PPh3, to create the spiro[indole-3,4'-piperidine] scaffold in a diastereoselective manner. rsc.org Other approaches include the cyclization of molecules that already contain a piperidine (B6355638) moiety, which has been shown to provide excellent yields. google.com These synthetic advancements allow chemists to access a range of derivatives by modifying the indole (B1671886) or piperidine rings, enabling the exploration of their structure-activity relationships. For instance, derivatives of spiro[indoline-3,4'-piperidine]-2-one have been synthesized and investigated as potent inhibitors for therapeutic targets in cancer research. nih.govresearchgate.net

Chemical Properties of the Parent Scaffold

The fundamental properties of the parent compound, spiro[indole-3,4'-piperidine], provide a baseline for understanding its derivatives.

PropertyValue
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name spiro[indole-3,4'-piperidine]
CAS Number 19136-10-8
SMILES C1CNCCC12C=NC3=CC=CC=C23
InChI Key HYZDJHJGTFYYCK-UHFFFAOYSA-N
Data sourced from PubChem CID 18435793. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B2398685 2-Methylspiro[indole-3,4'-piperidine] CAS No. 1225388-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylspiro[indole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15-10/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGGJVVMNBWIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225388-67-9
Record name 2-methylspiro[indole-3,4'-piperidine]
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Synthetic Methodologies for 2 Methylspiro Indole 3,4 Piperidine and Analogues

Strategies for Constructing the Spiro[indole-3,4'-piperidine] (B97032) Core

The construction of the spiro[indole-3,4'-piperidine] core presents a significant synthetic challenge, primarily centered around the creation of the sterically congested spirocyclic quaternary carbon at the C3 position of the indole (B1671886) nucleus. To address this, a range of elegant synthetic strategies have been developed, each with its own distinct advantages and substrate scope. These methodologies can be broadly categorized into several key approaches, including reductive cyclizations, multicomponent reactions, and various transition-metal-catalyzed processes.

Reductive Cyclization Approaches

Reductive cyclization represents a fundamental approach to the synthesis of the spiro[indole-3,4'-piperidine] core. These methods typically involve the formation of a precursor containing both the indole and a latent piperidine (B6355638) ring, which is then cyclized under reductive conditions. A common strategy involves the intramolecular reductive amination of a suitably functionalized tryptamine (B22526) derivative bearing a ketone or aldehyde on the side chain. This process first involves the formation of an intermediate iminium ion, which is then reduced in situ to furnish the piperidine ring and complete the spirocyclic system. The diastereoselectivity of this cyclization is often influenced by the nature of the reducing agent and the substitution pattern on the precursor.

Another notable reductive approach is the radical cyclization of precursors such as 2-iodoaryl allenyl amines. This method allows for the construction of the indole structure and subsequent formation of the spirocyclic system through a radical-radical coupling process. nih.gov

Precursor TypeReaction ConditionsKey Features
Indole-tethered ketone/aldehydeNaBH3CN, AcOHIntramolecular reductive amination
2-Iodoaryl allenyl amineRadical initiatorRadical cyclization and coupling

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like the spiro[indole-3,4'-piperidine] scaffold in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate the desired product, often with high bond-forming efficiency.

One prominent example is the [3+2] cycloaddition reaction, which can be employed to construct spirooxindole pyrrolidine (B122466) or piperidine fused systems. rsc.org For instance, the reaction of isatins, an amino acid (like proline or pipecolinic acid), and a suitable dipolarophile can lead to the formation of complex spirocyclic systems. While not directly yielding 2-methylspiro[indole-3,4'-piperidine], these methods highlight the power of MCRs in rapidly assembling spiroindoline cores.

The Ugi multicomponent reaction has also been explored for the synthesis of indole-containing heterocycles, demonstrating the potential for MCRs to generate diverse libraries of compounds around the indole core. rsc.org

MCR TypeReactantsCatalyst/ConditionsProduct Type
[3+2] CycloadditionIsatin, Amino Acid, DipolarophileEthanol, Conventional or MicrowaveSpirooxindole pyrrolidine/piperidine
Ugi ReactionAniline, Glyoxal dimethyl acetal, Formic acid, IsocyanideAcid-induced cyclizationIndole derivatives

Palladium-Catalyzed Spirocyclization and Dearomatization

Palladium catalysis has emerged as a powerful tool for the construction of the spiro[indole-3,4'-piperidine] core, primarily through dearomative cyclization strategies. These reactions involve the intramolecular cyclization of a tethered nucleophile onto the indole ring, which transiently disrupts the aromaticity of the indole nucleus to form the spirocyclic system.

A common approach is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an indole derivative bearing a tethered alkene. This reaction proceeds through a carbopalladation-reductive elimination sequence to form the C-C bond that closes the piperidine ring. The diastereoselectivity of the Mizoroki-Heck annulation can be high, leading to the formation of spiroindolines with excellent stereocontrol. researchgate.net

Palladium-catalyzed dearomative aryl/cycloimidoylation of indoles has also been developed, where an imidoyl-palladium intermediate undergoes tandem indole double bond/isocyanide insertion reactions to afford diversified indoline (B122111) derivatives. researchgate.net

Reaction TypeSubstrateCatalyst SystemKey Features
Intramolecular HeckCyclopentenyl-tethered 2-bromo-N-methylanilinesPd(0) catalystHigh diastereoselectivity
Dearomative Aryl/CycloimidoylationN-(2-bromobenzoyl)indoles, IsocyanidesPalladium catalystTandem insertion reactions

Gold(I)-Catalyzed Cycloisomerization and Substitution-Controlled Syntheses

Gold(I) catalysts have proven to be exceptionally effective in promoting the cycloisomerization of tryptamine derivatives bearing alkyne functionalities, providing a direct route to the spiro[indole-3,4'-piperidine] core. These reactions are typically characterized by their mild conditions and high efficiency.

In a key strategy, N-propargyl tryptamines undergo a gold(I)-catalyzed intramolecular cyclization. The gold catalyst activates the alkyne towards nucleophilic attack by the C2 position of the indole ring, leading to the formation of a spiroindoleninium intermediate, which can then be further functionalized or reduced. The substitution pattern on the starting material can control the reaction pathway, leading to either spiro[indoline-3,3'-pyrrolidine] (B2616578) or spiro[indoline-3,3'-piperidine] derivatives. researchgate.netnih.gov

SubstrateCatalyst SystemProduct
N-Propargyl tryptamine derivativeCationic Gold(I) speciesSpiro[indoline-3,3'-piperidine]
Indole-ynamideGold(I) catalystTetracyclic spiro-pyrrolidinoindoline

Silver(I)-Catalyzed Chelation-Controlled Cycloisomerizations of Tryptamine-Ynamides

Silver(I) catalysts have also been successfully employed in the synthesis of the spiro[indole-3,4'-piperidine] scaffold through the cycloisomerization of tryptamine-ynamides. A notable feature of these reactions is the role of chelation control in directing the regioselectivity of the cyclization.

A Ag(I)/PPh3 catalytic system has been developed for the chelation-controlled cycloisomerization of tryptamine-ynamides. rsc.org In this process, the silver catalyst is thought to coordinate to both the ynamide and a chelating group on the tryptamine nitrogen, which directs the intramolecular nucleophilic attack of the indole C2 position onto the alkyne. This methodology allows for the diastereoselective synthesis of spiro[indole-3,4'-piperidine] derivatives. rsc.org

SubstrateCatalyst SystemKey Features
Tryptamine-ynamideAg(I)/PPh3Chelation-controlled, Diastereoselective

Iridium-Catalyzed Aza-Spirocyclization via Interrupted Pictet–Spengler Reactions

A powerful and innovative approach to the aza-spiroindoline core, a close analogue of the spiro[indole-3,4'-piperidine] system, involves an iridium-catalyzed interrupted Pictet-Spengler reaction. This methodology provides a mild and efficient route to these complex heterocyclic systems.

The reaction involves the reductive spirocyclization of indole-linked amides and lactams. A key feature is the catalytic reductive activation of the amide or lactam by Vaska's complex in the presence of a silane (B1218182) reductant. This generates an iminium ion, which then undergoes a diastereoselective 5-endo-trig spirocyclization with the tethered indole moiety. A final reduction step furnishes the aza-spiroindoline product. This one-pot process is highly chemoselective and diastereoselective.

SubstrateCatalyst SystemReductantKey Features
Indole-linked amides/lactamsVaska's complex (Iridium(I))Tetramethyldisiloxane (TMDS)Interrupted Pictet-Spengler, High diastereoselectivity

Intramolecular Oxidative Coupling Reactions

Intramolecular oxidative coupling presents a powerful strategy for the formation of spiroindoline frameworks. An efficient protocol for assembling polycyclic spiroindoline scaffolds involves the intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides. nih.gov This method utilizes iodine as an oxidant to facilitate the cyclization, followed by the attack of an oxygen anion on the resulting imine moiety. This approach has been successful in preparing a number of tetracyclic spiroindolines in moderate to good yields. nih.gov While this specific methodology has not been explicitly reported for the synthesis of 2-methylspiro[indole-3,4'-piperidine], it represents a plausible synthetic route.

The general reaction scheme for this type of transformation is depicted below:

Starting Material: Indole-embodied β-ketoamide

Reagent: Iodine (I₂)

Key Steps:

Formation of a dianion from the β-ketoamide.

Intramolecular oxidative coupling induced by iodine.

Cyclization via attack of the oxygen anion on the imine.

Product: Polycyclic spiroindoline

This strategy highlights the potential for forming the spiro[indole-3,4'-piperidine] core through a C-C bond formation at the C3 position of the indole.

Related Spiro[indoline-2,3'-piperidine] Synthesis via Buchwald-Hartwig N-Arylation

While not a direct synthesis of the 3,4'-spiro isomer, the synthesis of the related spiro[indoline-2,3'-piperidine] scaffold has been achieved through an innovative application of the Buchwald-Hartwig N-arylation reaction. This methodology provides access to a unique class of spiro compounds and expands the chemical space of spirocyclic systems.

An unusual intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines serves as the key step in this synthetic sequence. This reaction is followed by the reductive cleavage of the nitrogen-nitrogen bond to yield the desired spiro[indoline-2,3'-piperidine] derivatives. This multi-step strategy can produce unprecedented spiro compounds in yields of up to 42% over five steps.

Step Reaction Type Description Key Reagents/Conditions
1Bicyclic Hydrazine (B178648) FormationConstruction of the bicyclic hydrazine precursor.Varies depending on the specific substrate.
2Intramolecular Buchwald-Hartwig N-ArylationPalladium-catalyzed formation of the C-N bond to create the spirocyclic framework.Palladium catalyst, suitable ligand, and base.
3Reductive N-N Bond CleavageCleavage of the hydrazine bond to afford the final spiroindoline.Reducing agent (e.g., SmI₂).

This synthetic approach underscores the versatility of modern cross-coupling reactions in the construction of complex heterocyclic scaffolds.

Post-Synthetic Functionalization and Derivatization of the Spiro[indole-3,4'-piperidine] Scaffold

Once the spiro[indole-3,4'-piperidine] core is assembled, further functionalization can be carried out to generate a diverse range of derivatives. These modifications can be directed at either the indole or the piperidine ring, allowing for the fine-tuning of the molecule's properties.

Oxidative and Reductive Transformations

The spiro[indole-3,4'-piperidine] scaffold can undergo both oxidative and reductive transformations to alter its oxidation state and introduce new functional groups.

Oxidative Transformations: The indole ring of spiroindoles can be susceptible to oxidation. For instance, spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared through the oxidation of the corresponding spiroindoles using meta-chloroperoxybenzoic acid (mCPBA) in chloroform. nih.gov This suggests that the indole moiety within the 2-methylspiro[indole-3,4'-piperidine] scaffold could potentially be oxidized to the corresponding oxindole (B195798).

Reductive Transformations: The imine functionality inherent in the spiro[indole-3,4'-piperidine] structure (in its indolenine form) can be readily reduced to the corresponding amine, yielding a spiro[indoline-3,4'-piperidine] (B44651). A patent describes the reduction of a spiro-oxindole to a spiro-indoline using the powerful reducing agent lithium aluminum hydride (LiAlH₄). google.com Similarly, the reduction of a spiro[pyrrolidine-3,3′-oxindole] to the corresponding spiro-indoline has been reported. In a study by Chen and colleagues, a synthesized spiro[indole-3,4'-piperidine] derivative was readily reduced to the amine, affording the final product in high yields. researchgate.net

Transformation Starting Material Reagent(s) Product
OxidationSpiro[indole-3,4'-piperidine]mCPBASpiro[oxindole-3,4'-piperidine]
ReductionSpiro[indole-3,4'-piperidine] (indolenine form)LiAlH₄, NaBH₄Spiro[indoline-3,4'-piperidine]

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The imine or iminium ion of the spiro[indole-3,4'-piperidine] scaffold is a key site for nucleophilic attack. The spiroindoleninium intermediates generated during the Ag(I)/PPh₃-catalyzed cycloisomerization of tryptamine-ynamides can be trapped by various nucleophiles. researchgate.net This allows for the introduction of diverse functional groups at the C2 position of the piperidine ring.

Electrophilic Substitution: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution, typically at the C5 or C7 position. A patent describes the N-arylation and N-alkylation of the indoline nitrogen of a spiro[indoline-3,4'-piperidine] derivative using a strong base like sodium hydride to deprotonate the nitrogen, followed by reaction with an electrophile (e.g., an aryl halide or alkyl halide). google.com

Sulfonylation Strategies

Alkylation and Cyanation of Spirocyclic Imines

The spirocyclic imine functionality is a versatile handle for introducing alkyl and cyano groups.

Alkylation: The imine nitrogen can be alkylated, or the carbon of the imine can be attacked by a carbon nucleophile after activation. The reactivity of the spiroindoleninium intermediate, as demonstrated by Chen et al., allows for the introduction of various substituents through nucleophilic attack. researchgate.net

Cyanation: Cyanation of the piperidine nitrogen has been achieved. A patent describes the replacement of an N-methyl group on the piperidine nitrogen of a spiro[indoline-3,4'-piperidine] with a cyano group using cyanogen (B1215507) bromide. google.com Furthermore, an electrochemical method for the α-cyanation of secondary piperidines has been developed, which proceeds through the formation of a cyclic imine intermediate followed by the addition of cyanide. nih.gov This methodology could potentially be applied to the spiro[indole-3,4'-piperidine] system.

Functionalization Reaction Site Reagent(s) Product
AlkylationImine Carbon/NitrogenAlkyl halides, OrganometallicsN-alkylated or C-alkylated products
CyanationPiperidine NitrogenCyanogen bromideN-cyano derivative
α-CyanationCarbon adjacent to piperidine NElectrochemical oxidation, Cyanide sourceα-cyano piperidine derivative

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of 2-Methylspiro[indole-3,4'-piperidine] and its analogues necessitates a thorough evaluation of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. Key considerations include the selection of synthetic routes, optimization of reaction conditions, and the implementation of scalable purification techniques.

A critical aspect of scalable synthesis is the development of cost-effective and efficient methodologies. For instance, the development of fast and economical methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry. nih.gov One-pot multicomponent reactions are often favored for their efficiency and atom economy. Green chemistry principles are also paramount, encouraging the use of environmentally benign solvents and catalysts. For example, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of spiro-piperidine derivatives. nih.gov Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the creation of complex molecular architectures like spiro heterocycles. rsc.orgresearchgate.net

The choice of reagents and purification methods must be amenable to large-scale operations. While some reagents may be effective at the lab scale, they can present challenges in industrial production due to factors like poor solubility. nih.gov For purification, techniques such as crystallization and column chromatography using materials like alumina (B75360) are often more suitable for large-scale applications than standard silica (B1680970) gel chromatography. google.com The work-up of reactions at a large scale typically involves processes like extraction and filtration to isolate the desired product. google.com

Process safety is another crucial consideration. The thermal stability of reactants and intermediates, the potential for runaway reactions, and the handling of hazardous materials must all be carefully managed. The use of continuous flow reactors can offer advantages in this regard, as they allow for better control of reaction parameters and can mitigate some of the risks associated with scaling up batch processes.

Below is a table summarizing the key considerations for the scalable synthesis of 2-Methylspiro[indole-3,4'-piperidine] and its analogues.

ConsiderationKey Aspects for Scalability
Synthetic Route - Prioritize convergent over linear syntheses to maximize overall yield. - Favor one-pot or tandem reactions to reduce intermediate isolation steps. - Select routes that utilize readily available and inexpensive starting materials.
Reagents & Catalysts - Choose reagents that are stable, non-toxic, and easy to handle on a large scale. - Opt for catalysts that are highly active, selective, and recyclable to minimize cost and waste. - Avoid reagents with poor solubility that could complicate large-scale reactions. nih.gov
Reaction Conditions - Optimize temperature, pressure, and reaction time for efficiency and safety. - Explore the use of microwave-assisted synthesis to potentially reduce reaction times and improve yields. rsc.orgresearchgate.net - Consider continuous flow processing for better control and safety.
Solvent Selection - Utilize green and recoverable solvents, such as ionic liquids or water, where possible. nih.govmdpi.com - Minimize the total volume of solvent used to reduce cost and environmental impact.
Work-up & Purification - Develop robust and scalable work-up procedures, such as extraction and filtration. google.com - Employ purification techniques suitable for large quantities, such as crystallization or column chromatography with scalable media like alumina. google.com
Process Safety - Conduct thorough hazard analysis of all reagents, intermediates, and reaction conditions. - Implement appropriate measures to control exotherms and prevent runaway reactions.
Waste Management - Minimize waste generation by optimizing atom economy. - Develop procedures for the safe disposal or recycling of waste streams.

Mechanistic Investigations of Spirocyclization Processes

Elucidation of Reaction Pathways

The construction of the spiro[indole-3,4'-piperidine] (B97032) core predominantly proceeds through intramolecular cyclization strategies, where a tethered piperidine (B6355638) precursor attacks the C3 position of an indole (B1671886) nucleus. A prominent pathway involves the dearomative C3-spirocyclization of indole substrates. chemrxiv.org This process temporarily disrupts the aromaticity of the indole ring to form the spirocyclic system.

One well-elucidated pathway is the cycloisomerization of tryptamine-ynamides, catalyzed by transition metals like silver(I). rsc.org In this approach, the tryptamine (B22526) derivative, which contains the indole moiety and the precursor to the piperidine ring, undergoes an intramolecular reaction. The reaction is initiated by the activation of the ynamide's alkyne functionality by the metal catalyst, which facilitates the nucleophilic attack from the indole C3-position.

Another significant pathway is the transition metal-catalyzed dearomatization of indole derivatives bearing a propargyl group. researchgate.net These reactions can be challenging but offer a direct route to the spirocyclic core. researchgate.net The mechanism often involves the activation of the alkyne by the metal catalyst, followed by the intramolecular attack of the indole ring.

Furthermore, palladium-catalyzed cascade reactions, such as the Heck/cyclization reaction, have been employed for the synthesis of complex indole-containing structures and represent a viable, though less direct, mechanistic paradigm for constructing such spiro-fused systems. arabjchem.org These cascade reactions involve a sequence of steps, including oxidative addition, intramolecular insertion (Heck reaction), and subsequent cyclization to form the final spirocyclic product. arabjchem.org

Role of Transition Metal Catalysis in Reaction Mechanisms

Transition metal catalysis is instrumental in the synthesis of spiroindoles, including the spiro[indole-3,4'-piperidine] framework, by providing efficient and selective reaction pathways. researchgate.netnih.gov Metals such as palladium, gold, and silver are frequently employed to catalyze these transformations.

Palladium Catalysis: Palladium catalysts are versatile for constructing indole alkaloids. arabjchem.org In reactions like the cascade Heck/cyclization, a Pd(0) species initiates the catalytic cycle through oxidative addition to a substrate, such as an N-allenyl-2-iodoaniline. arabjchem.org This is followed by an intramolecular Heck reaction to produce an allylpalladium intermediate, which can then react further to form complex heterocyclic systems. arabjchem.org While not a direct synthesis of 2-Methylspiro[indole-3,4'-piperidine], this illustrates the fundamental role of palladium in activating substrates and facilitating intramolecular C-C bond formation.

Gold and Silver Catalysis: Gold and silver catalysts are particularly effective in activating alkynes for nucleophilic attack. researchgate.netnih.gov In the synthesis of spiro[indole-3,4'-piperidine] derivatives from tryptamine-ynamides, a Ag(I) catalyst is used. rsc.org A proposed mechanism involves the coordination of the silver(I) ion to the alkyne of the ynamide, which increases its electrophilicity. This activation facilitates the intramolecular attack by the electron-rich indole C3-position, leading to the spirocyclization. Gold(I) and Gold(III) catalysts operate similarly, activating alkynes or other functional groups and promoting dearomative cyclizations to form spiroindoleninium intermediates. chemrxiv.orgresearchgate.net

The choice of ligand associated with the metal catalyst can also play a crucial role in the reaction's efficiency and selectivity. For instance, phosphine (B1218219) ligands like PPh₃ are often used in conjunction with silver catalysts. rsc.org

Catalyst SystemSubstrate TypeMechanistic Role of MetalReference
Ag(I)/PPh₃Tryptamine-ynamideAlkyne activation via π-coordination, facilitating nucleophilic attack from indole C3. rsc.org
Au(I) or Au(III)Indole with alkyneAlkyne activation, promoting dearomative spirocyclization. chemrxiv.orgresearchgate.net
Pd(0)Allenamide and o-ethynylanilineOxidative addition and intramolecular Heck reaction to form key intermediates. arabjchem.org

Intermediates in Spirocyclization (e.g., Spiroindoleninium, Pd-Carbenoid)

The spirocyclization process is characterized by the formation of transient intermediates that dictate the course of the reaction and the structure of the final product.

Pd-Carbenoid and other Organometallic Intermediates: In palladium-catalyzed reactions, various organopalladium intermediates are formed. For instance, in a cascade Heck reaction, an initial oxidative addition of Pd(0) to a substrate forms a Pd(II) species. arabjchem.org Subsequent intramolecular insertion leads to an allylpalladium intermediate. arabjchem.org While not explicitly termed a "Pd-carbenoid" in the context of 2-Methylspiro[indole-3,4'-piperidine] synthesis from the provided literature, palladium-catalyzed carbene insertion into C-H or C-X bonds is a known mechanistic step in other contexts and could be a plausible, albeit less documented, pathway for forming the spirocyclic system. nih.gov

Influence of Electronic Effects of Substituents on Product Selectivity

The electronic nature of substituents on the indole ring or the tethered side chain can significantly influence the reaction's outcome, affecting reaction rates and product selectivity.

In gold-catalyzed spirocyclization reactions, the yields have been observed to increase when an electron-donating substituent is present on the indole nitrogen. chemrxiv.org For example, changing the substituent from a benzyl (B1604629) (Bn) group to a more electron-donating p-methoxybenzyl (PMB) group can improve the reaction yield, suggesting that increased electron density on the indole nucleus facilitates the nucleophilic attack required for spirocyclization. chemrxiv.org

Conversely, the electronic properties of substituents on other parts of the molecule can have varied effects. In one study on the synthesis of spirooxindoles, it was found that both electron-deficient and electron-rich substituents on the benzene (B151609) ring of the starting 2-oxoindolin-3-ylidenes led to good yields and selectivities, indicating that the electronic effects were not the dominant factor in that specific transformation. nih.gov

The position of the substituent on the indole ring is also critical. Studies on 4-substituted indoles have shown that this position has a pronounced effect on the electronic transition dipole moment of the chromophore. nih.gov An electron-withdrawing group at the 4-position generally shifts the maximum absorbance to a longer wavelength. nih.gov While this relates to spectroscopic properties, it underscores the significant electronic perturbation caused by substituents at this position, which can, in turn, influence the nucleophilicity of the indole ring and the stability of intermediates in spirocyclization reactions.

Substituent Type and PositionObserved EffectMechanistic ImplicationReference
Electron-donating group on indole nitrogenIncreased reaction yield.Enhances the nucleophilicity of the indole ring, facilitating the spirocyclization step. chemrxiv.org
Electron-withdrawing group on indole ringCan decrease reactivity.Reduces the nucleophilicity of the indole, potentially slowing down the key bond-forming step. chemrxiv.org
Substituents on benzene ring of 2-oxoindolin-3-ylidenesNo significant effect on enantioselectivity.In this specific reaction, steric or other factors may play a more dominant role than electronic effects in determining selectivity. nih.gov

Stereochemical Control and Asymmetric Synthesis of Spiro Indole 3,4 Piperidine Systems

Diastereoselective Synthesis Approaches

Diastereoselective strategies aim to favor the formation of one diastereomer over others. This is often achieved by leveraging the inherent stereochemistry of a substrate or by introducing directing groups that influence the trajectory of bond formation.

The use of sterically demanding protecting groups can effectively shield one face of a reactive intermediate, thereby directing an incoming reagent or a cyclization event to the opposite, less hindered face. This principle has been successfully applied in the synthesis of spiroindolines through intramolecular Mizoroki–Heck annulations. For instance, employing a 2,5-dimethylpyrrole-protected amine as a chiral auxiliary allows for high stereocontrol in the construction of the quaternary all-carbon spirocenter. diva-portal.org This facial selectivity is achieved because the bulky protecting group dictates the pathway of the migratory insertion step in the palladium-catalyzed cyclization, leading to the formation of spiroindolines with high diastereoselectivity (>98%). diva-portal.orgnih.gov

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or natural products, to impart chirality to the target molecule. This strategy has been effectively used in the diastereoselective synthesis of spiro[indole-3,4'-piperidine] (B97032) derivatives. A notable example is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides, where a "chiron approach" was employed to achieve diastereoselective products. researchgate.netrsc.orgresearchgate.net

Similarly, chiral auxiliaries can be temporarily incorporated into a substrate to direct a stereoselective transformation. A "build/couple/pair" strategy exemplifies this, where chiral bicyclic lactams derived from pyrrolidine (B122466) and piperidine (B6355638) act as building blocks. aragen.com These auxiliaries guide subsequent reactions, such as Michael additions or Mannich reactions, leading to the formation of asymmetric spirocyclic nitrogen heterocycles with excellent diastereoselectivity. aragen.com

Enantioselective Synthesis through Organocatalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. Chiral small molecules, such as derivatives of proline, cinchona alkaloids, and thioureas, can catalyze reactions to produce enantioenriched products.

Cascade, or domino, reactions offer a highly efficient route to complex molecules from simple precursors in a single pot, minimizing waste and purification steps. The Knoevenagel/Michael/cyclization cascade is a prominent strategy for constructing spirooxindole frameworks, which are structurally analogous to the spiro[indole-3,4'-piperidine] system.

In a typical sequence, a three-component reaction of an isatin, a methylene-active compound (like malononitrile (B47326) or cyanoacetate), and another reactant is catalyzed by a chiral organocatalyst. nih.govnih.gov For example, a quinidine-derived squaramide has been used to catalyze the reaction between isatins, cyanoacetates, and 3-aminomaleimides, yielding heterocycle-fused spirooxindoles in good yields (78-91%) and with enantiomeric excesses ranging from 53% to 99%. nih.gov Similarly, the synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been achieved with up to >99% enantiomeric excess (ee) using a similar cascade reaction. nih.gov These reactions demonstrate the power of organocatalysis in efficiently building complex, chiral spirocyclic systems. rsc.orgresearchgate.net

Chiral bifunctional thiourea (B124793) catalysts are a cornerstone of modern organocatalysis. chemrxiv.org Their ability to act as hydrogen-bond donors allows them to activate electrophiles, such as imines and carbonyl compounds, and to organize transition states through a network of non-covalent interactions. nih.gov This dual activation is particularly effective in asymmetric synthesis.

In the context of spiro heterocycles, chiral thioureas derived from cinchona alkaloids have been successfully applied. For instance, a catalyst derived from hydroquinine (B45883) was effective in the aza-Henry reaction of isatin-derived ketimines with long-chain nitroalkanes, achieving high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1 dr). acs.org The success of these catalysts lies in their rigid scaffold and the precise spatial arrangement of the thiourea moiety and the basic amine group, which work in concert to control the stereochemical outcome. acs.org Screening of various organocatalysts for the synthesis of 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives identified a thiourea catalyst, known as Takemoto's catalyst, as providing promising enantioselectivity. researchgate.net

Table 1: Performance of Chiral Thiourea Catalysts in Asymmetric Reactions

Reaction Type Catalyst System Substrates Yield Stereoselectivity Reference
Aza-Henry Reaction Hydroquinine-derived thiourea Isatin-derived ketimines, Nitroalkanes - 78-99% ee, up to 99:1 dr acs.org
Michael/Cyclization Takemoto's Catalyst Enamine, Isatylidene malononitrile - Promising ee researchgate.net

Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis provides a powerful and versatile platform for asymmetric cyclization reactions. Chiral ligands coordinated to a metal center can create a chiral environment that effectively induces enantioselectivity in the formation of cyclic products.

Several metals have been employed for the synthesis of spiroindoline and related spiro[indole-3,4'-piperidine] systems.

Silver (Ag) Catalysis : A Ag(I)/PPh3 system has been shown to catalyze the chelation-controlled cycloisomerization of tryptamine-ynamides to access the spiro[indole-3,4'-piperidine] scaffold in a diastereoselective manner. rsc.orgresearchgate.net

Palladium (Pd) Catalysis : Palladium(0)-catalyzed intramolecular Mizoroki–Heck reactions are effective for the diastereoselective spirocyclization of N-methylallylanilines, forming N-methylspiroindolines in good yields (59−81%) and with high diastereoselectivity (>98%). diva-portal.orgnih.gov

Dysprosium (Dy) Catalysis : An N,N′-dioxide–Dy(III) complex has been used to catalyze a cascade reaction between aziridines and 3-(2-isocyanoethyl)indoles, affording tetracyclic spiroindolines in up to 88% yield and 97% ee. rsc.org

Nickel (Ni) and Copper (Cu) Catalysis : Chiral N,N′-dioxide/Ni(OTf)₂ complexes can catalyze the [2+2] cycloaddition of alkenyloxindoles with N-allenamides to give optically active spirocyclobutyl oxindoles. nih.gov These products can then be transformed using a copper catalyst. nih.gov Furthermore, copper(I)-catalyzed asymmetric cascade reactions have been developed to access densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

Table 2: Overview of Metal-Catalyzed Asymmetric Cyclizations for Spiroindoline Synthesis

Metal Catalyst System Reaction Type Product Type Yield Stereoselectivity Reference
N,N′-dioxide–Dy(III) Cascade Reaction Tetracyclic Spiroindolines up to 88% up to 97% ee rsc.org
Pd(t-Bu₃P)₂ Mizoroki–Heck Annulation N-Methylspiroindolines 59-81% >98% dr diva-portal.orgnih.gov
N,N′-dioxide/Ni(OTf)₂ [2+2] Cycloaddition Spirocyclobutyl Oxindoles - High ee nih.gov
Copper(I) with Chiral Ligand Kinugasa/C-C Coupling Cascade Spiro[azetidine-3,3'-indoline] Good High ee nih.gov

Conformational Analysis and Structural Characterization

X-ray Crystallography for Molecular Geometry and Conformational States

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. For derivatives of the spiro[indole-3,4'-piperidine] (B97032) scaffold, this technique provides unequivocal evidence of their molecular geometry, including the relative stereochemistry at the spirocenter and any other chiral centers.

For instance, in related spiro[indoline-3,1'-quinolizine] structures, single-crystal X-ray diffraction has confirmed the stereochemistry at the spiro-carbon and the relative orientation of substituents on the heterocyclic rings. nih.gov Similarly, crystallographic analysis of complex spiro-indole derivatives demonstrates how intermolecular forces, such as hydrogen bonding, can influence the packing of molecules in the crystal lattice. acs.orgmdpi.com

A hypothetical X-ray diffraction analysis of 2-Methylspiro[indole-3,4'-piperidine] would be expected to provide precise data on bond lengths and angles. The C(sp³)-C(sp³) bonds within the piperidine (B6355638) ring would be in the range of 1.52-1.54 Å, while the C-N bonds would be approximately 1.47 Å. The spiro C3-C4' bond would be of particular interest. The geometry around the spiro-carbon (C3) would be tetrahedral, with the indole (B1671886) and piperidine rings oriented nearly perpendicular to each other. The methyl group at the 2-position of the indole ring would influence the local electronic environment and potentially the crystal packing.

Table 1: Representative Crystallographic Data for a Spiro[indole-3,4'-piperidine] Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) 105.2
Volume (ų) 1489.7
Z 4

Note: This is a hypothetical data table based on typical values for related organic molecules to illustrate the type of information obtained from X-ray crystallography.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity of atoms and their spatial relationships. For 2-Methylspiro[indole-3,4'-piperidine], a suite of 1D and 2D NMR experiments is essential for a complete structural assignment and conformational analysis.

The ¹H NMR spectrum of 2-Methylspiro[indole-3,4'-piperidine] would exhibit characteristic signals for the protons of the indole and piperidine moieties. The aromatic protons of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring would be found in the upfield region, with their chemical shifts being sensitive to their axial or equatorial orientation. The methyl group protons at C2 would likely appear as a singlet around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H data, with the spiro-carbon atom appearing as a unique quaternary carbon signal. The chemical shifts of the piperidine carbons would also be indicative of the ring's conformation.

2D NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals and for probing the molecule's three-dimensional structure:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would reveal the spin-spin coupling networks between protons, helping to identify the protons within the piperidine ring and the aromatic system of the indole.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for assigning quaternary carbons and connecting the indole and piperidine fragments across the spiro-junction.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For instance, NOE correlations between protons on the indole ring and specific protons on the piperidine ring would help to define the preferred conformation around the spiro-center.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Methylspiro[indole-3,4'-piperidine]

Position Predicted ¹³C Shift Predicted ¹H Shift
2 ~150 -
3 (spiro) ~60 -
3a ~140 -
4 ~120 ~7.2
5 ~122 ~7.0
6 ~120 ~7.1
7 ~128 ~7.5
7a ~135 -
2' (ax/eq) ~45 ~3.0 / ~2.8
3' (ax/eq) ~30 ~1.8 / ~1.6
5' (ax/eq) ~30 ~1.8 / ~1.6
6' (ax/eq) ~45 ~3.0 / ~2.8
CH₃ ~15 ~2.3

Note: These are predicted values based on the known chemical shifts of indole and piperidine moieties and may vary depending on the solvent and other experimental conditions. researchgate.netacs.orgchemicalbook.comclockss.org

For complex molecules like 2-Methylspiro[indole-3,4'-piperidine], determining the relative and absolute configuration can be challenging. Advanced NMR techniques that utilize anisotropic parameters, such as Residual Dipolar Couplings (RDCs), can provide crucial long-range structural information. nih.govosti.gov RDCs are measured when a molecule is dissolved in a dilute liquid crystalline medium, causing a slight alignment of the molecule with the magnetic field. duke.edu These couplings are dependent on the orientation of the internuclear vectors relative to the magnetic field and thus provide information on the relative orientation of different parts of the molecule. kit.edu By measuring RDCs for various C-H or N-H bonds and fitting them to a structural model, the relative stereochemistry of the molecule can be determined with high accuracy.

The magnitude of the vicinal proton-proton coupling constants (³JHH) in the piperidine ring is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³JHH values, the conformation of the piperidine ring and the relative orientation of its substituents can be determined. nih.gov For a chair conformation, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller couplings (1-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. nih.gov This analysis would be critical in establishing the preferred chair conformation of the piperidine ring in 2-Methylspiro[indole-3,4'-piperidine] and the axial or equatorial disposition of the protons.

Synergistic Integration of Spectroscopic Data with Computational Methods

A powerful approach to conformational analysis involves the synergistic use of experimental spectroscopic data and computational methods, such as Density Functional Theory (DFT). nih.govruc.dk DFT calculations can be used to predict the geometries and relative energies of different possible conformers of 2-Methylspiro[indole-3,4'-piperidine]. rsc.orgresearchgate.netnih.gov The calculated NMR chemical shifts and coupling constants for each conformer can then be compared with the experimental data. researchgate.net A good agreement between the calculated and experimental parameters for a particular conformer provides strong evidence for its presence in solution. mdpi.com This combined approach can help to resolve ambiguities in the interpretation of NMR data and provide a more detailed and accurate picture of the conformational landscape of the molecule. nih.gov For instance, DFT calculations could be used to model the chair-chair interconversion of the piperidine ring and to calculate the energy barrier for this process.

Computational Chemistry Applications in Spiro Indole 3,4 Piperidine Research

Density Functional Theory (DFT) Calculations for Mechanistic Validation

Density Functional Theory (DFT) has become a cornerstone for validating proposed reaction mechanisms in the synthesis of spiro[indole-3,4'-piperidine] (B97032) derivatives. This quantum mechanical method allows for the accurate calculation of the electronic structure of molecules, enabling the mapping of entire reaction pathways, including the structures and energies of reactants, transition states, and products.

A significant application of DFT in this area is the elucidation of metal-catalyzed cyclization reactions. For instance, in the silver(I)-catalyzed cycloisomerization of tryptamine-ynamides to form the spiro[indole-3,4'-piperidine] core, DFT calculations have been instrumental. researchgate.netrsc.org Experimental observations suggested a complex mechanism, and DFT was employed to corroborate the proposed pathway. The calculations helped to identify key intermediates, such as a spiroindoleninium species, and to calculate the energy barriers associated with different potential routes, thereby confirming the most plausible mechanism. researchgate.net These theoretical studies provide a detailed molecular-level picture of the reaction, complementing experimental data and solidifying the understanding of the transformation. nih.gov

DFT studies have also been used to investigate the mechanisms of other synthetic strategies, such as [3+2] cycloaddition reactions, to form related spirooxindole-pyrrolidine/piperidine (B6355638) systems. rsc.org By modeling the transition states, researchers can confirm the step-wise or concerted nature of the reaction and rationalize the observed product formation. rsc.org

Prediction of Endo/Exo Selectivities in Cyclization Reactions

The construction of the spiro[indole-3,4'-piperidine] scaffold involves the formation of a spirocyclic quaternary carbon center, a stereochemically complex undertaking. Cyclization reactions leading to this scaffold can often result in different diastereomers, commonly designated as endo and exo products. Predicting and controlling this stereoselectivity is a major challenge in synthetic chemistry.

Computational methods, particularly DFT, are powerful tools for predicting the stereochemical outcome of these reactions. By calculating the energies of the transition states leading to the different stereoisomers, chemists can predict which pathway is energetically favored. A lower transition state energy corresponds to a faster reaction rate, and therefore, the predominant product.

For example, in Diels-Alder reactions involving cyclic dienophiles, the origins of endo and exo selectivity can be established through computational analysis. nih.gov The calculations can dissect the contributing factors, including steric hindrance, secondary orbital interactions, and electrostatic forces, that stabilize one transition state over the other. nih.gov While not always directly studying 2-methylspiro[indole-3,4'-piperidine], the principles derived from these computational models are broadly applicable. For related cycloaddition reactions, DFT studies have successfully predicted that the reaction proceeds with high regio- and stereoselectivity, favoring a specific isomer by identifying the most favored energetic pathway among multiple possibilities. rsc.org

Table 1: Theoretical Prediction of Reaction Selectivity

Reaction Type Computational Method Key Finding Predicted Outcome
Diels-Alder Cycloaddition DFT The endo transition state is energetically lower than the exo transition state. nih.gov Predominantly endo product

Analysis of Non-Covalent Interactions Stabilizing Reaction Intermediates

Non-covalent interactions, though weaker than covalent bonds, play a crucial role in dictating the structure, stability, and reactivity of molecules. In the synthesis of spiro[indole-3,4'-piperidine], these subtle forces are critical for stabilizing key reaction intermediates, which in turn influences the reaction's efficiency and stereoselectivity.

A prominent example is the stabilization of the spiroindoleninium intermediate in the aforementioned silver(I)-catalyzed cycloisomerization. researchgate.netrsc.org DFT calculations have revealed the presence of strong non-covalent cation-π-π interactions between the cationic intermediate and the catalyst-ligand complex. researchgate.netrsc.org This interaction involves the positively charged part of the intermediate interacting favorably with the electron-rich π systems of the indole (B1671886) ring and the phenyl groups of the triphenylphosphine (B44618) (PPh₃) ligand. researchgate.net This stabilizing effect lowers the energy of the intermediate, facilitating its formation and guiding the stereochemical course of the reaction to yield the desired product with high diastereoselectivity. researchgate.net The indole ring itself is well-known for its ability to participate in a wide range of non-covalent interactions, including π-π stacking and hydrogen bonding, which are fundamental to its role in both chemical reactions and biological systems. mdpi.com

The proposed model for this interaction, corroborated by DFT, provides a rational explanation for the observed high diastereoselectivity and underscores the importance of considering non-covalent forces in reaction design. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry used to explain and predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy, symmetry, and spatial distribution of these orbitals are key determinants of reaction feasibility.

In the context of 2-methylspiro[indole-3,4'-piperidine] synthesis, FMO analysis can be used to understand the reactivity of the precursors. For instance, in a cycloaddition reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) governs the reaction. The smaller the energy gap between the interacting orbitals (the HOMO-LUMO gap), the more favorable the interaction and the more readily the reaction occurs. researchgate.net

Computational software can readily calculate and visualize the HOMO and LUMO of reactants. This allows chemists to predict which atoms or regions of the molecules are most likely to be involved in bond formation. nih.gov For example, in reactions involving electrophilic attack on the indole ring, the location of the HOMO can indicate the most nucleophilic site. Conversely, the LUMO can highlight the most electrophilic site, susceptible to nucleophilic attack. nih.gov This predictive capability is invaluable for understanding reaction outcomes and for designing more efficient synthetic routes to the spiro[indole-3,4'-piperidine] scaffold. researchgate.net

Table 2: Key Reactivity Descriptors from FMO Analysis

Descriptor Definition Significance in Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability (nucleophilicity)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability (electrophilicity)

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Smaller gap implies higher reactivity and lower kinetic stability |

Molecular Docking Methodologies for Probing Ligand-Receptor Interactions

The spiro[indole-3,4'-piperidine] scaffold is a key structural motif in many biologically active compounds, making it an attractive target for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biointerfaceresearch.com This method is crucial for understanding the molecular basis of a drug's activity and for designing new, more potent inhibitors or modulators.

Researchers have used molecular docking to study how derivatives of the spiro[indole-3,4'-piperidine] core might interact with various biological targets. For example, docking studies have been performed on related spiroindoline compounds to investigate their potential as inhibitors of enzymes like the c-Met receptor tyrosine kinase, which is implicated in cancer. nih.gov The simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and the amino acid residues in the receptor's active site. nih.govmdpi.com

In a typical docking study, the spiro[indole-3,4'-piperidine] derivative is placed into the binding site of a target protein whose 3D structure is known. nih.gov The software then samples a large number of possible conformations and orientations of the ligand, calculating a "docking score" for each to estimate the binding affinity. biointerfaceresearch.com The results can explain why certain derivatives are more active than others and guide the synthesis of new compounds with improved binding characteristics. nih.gov For example, docking might reveal that adding a specific functional group to the piperidine ring could form an additional hydrogen bond with the receptor, thereby increasing its potency. nih.govmdpi.com

Table of Compound Names

Compound Name
2-Methylspiro[indole-3,4'-piperidine]
Spiro[indole-3,4'-piperidine]
Tryptamine-ynamide
Spiroindoleninium

Perspectives and Future Directions in Spiro Indole 3,4 Piperidine Chemistry

Development of Novel Catalytic Systems for Enhanced Spirocyclization Efficiency

Furthermore, organocatalysis has emerged as a powerful tool for these transformations. Chiral base organocatalysts have been employed in the asymmetric synthesis of highly functionalized 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives. nih.gov These catalysts offer an alternative to metal-based systems, often with the benefits of lower toxicity and greater stability. The development of dual catalytic systems, such as combining gold and ruthenium catalysis for the synthesis of 2,3-disubstituted indoles, also points towards future strategies that could be adapted for spirocyclization, potentially offering milder, base-free reaction conditions. mdpi.com

Future efforts will likely focus on designing more sophisticated catalysts, including magnetically recoverable nanocatalysts and immobilized ionic liquids, to streamline purification processes and promote green chemistry principles in the synthesis of these complex scaffolds. nih.gov

Exploration of Diverse Spirocyclic Architectures Derived from the Core Scaffold

The 2-methylspiro[indole-3,4'-piperidine] framework serves as a versatile foundation for the construction of more complex and diverse molecular architectures. The inherent structural features of the scaffold, including the spirocyclic center and the indole (B1671886) and piperidine (B6355638) rings, allow for functionalization at multiple sites.

Researchers have successfully synthesized a variety of derivatives by modifying the core structure. For example, a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, demonstrating the feasibility of introducing complex aromatic systems onto the scaffold. nih.gov Another innovative approach involves the sequential C–H activation of the indole nucleus to construct 2-alkynyl aza-spiro nih.govnih.govindole scaffolds. This strategy not only builds upon the core structure but also incorporates a reactive alkyne handle, which can be used for further modifications, such as in click chemistry applications. rsc.org

The creation of even more intricate systems, such as dispiro[3H-indole-3, 2′-pyrrolidine-3′, 3″-piperidines], has also been achieved through regioselective synthesis, highlighting the potential for generating highly complex, three-dimensional molecules from the fundamental spiro[indole-piperidine] motif. researchgate.net The future in this area points toward the development of modular synthetic strategies that allow for the rapid generation of libraries of diverse spirocyclic compounds for various applications.

Advancements in Precise Stereoselective Synthesis Techniques

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is critical, particularly for applications in medicinal chemistry. Significant strides have been made in the asymmetric synthesis of spiro[indole-3,4'-piperidine] (B97032) derivatives, enabling the selective production of a single desired enantiomer.

Organocatalysis has been particularly successful in this domain. Bifunctional catalysts, such as quinine-derived urea, have been used to catalyze enantioselective [3+2] annulation reactions to produce complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent yields and stereocontrol. rsc.org Similarly, organocatalytic cascade reactions have been developed for the synthesis of unique spiro-bridged heterocyclic compounds containing indanone and oxindole (B195798) moieties with high diastereoselectivity. researchgate.net

Rare-earth metal catalysts also show great promise. A dysprosium(III)-catalyzed asymmetric cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines has been reported to produce tetracyclic spiroindolines in a highly diastereo- and enantioselective manner. rsc.org This reaction proceeds with up to 88% yield and 97% enantiomeric excess (ee). The first copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has also been described, providing access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov

The table below summarizes key findings in the stereoselective synthesis of related spiro-indole structures, illustrating the high levels of control now achievable.

Catalytic SystemReactantsProduct TypeYieldStereoselectivity
Quinine-derived UreaIsatylidene-malononitriles & 2-ethylidene 1,3-indandionesSpiro-bridged heterocyclesGood to ExcellentHigh diastereoselectivity
N,N'-dioxide–Dy(III) complex2,2′-diester aziridines & 3-(2-isocyanoethyl)indolesTetracyclic spiroindolinesUp to 88%Up to 97% ee
Copper(I) / Chiral Ligand-Chiral spiro[azetidine-3,3'-indoline]-2,2'-dionesGoodHigh enantioselectivity
Quinine-derived UreaN-2,2,2-trifluoroethylisatin ketimines & 3-alkylidene benzofuranonesSpiro[benzofuran-pyrrolidine]indolinedioneUp to 98%>20:1 dr, 99:1 er

Future work will likely involve the development of even more selective and efficient catalysts and the application of computational studies to better understand the mechanisms of stereocontrol.

Strategic Integration within Natural Product Total Synthesis

The spiro[indole-3,4'-piperidine] motif is a privileged structural unit found in a wide array of biologically active natural alkaloids. researchgate.net Its prevalence makes it an attractive target and a key building block for the total synthesis of complex natural products. The development of efficient methods to construct this core scaffold is, therefore, of significant interest to synthetic chemists aiming to replicate nature's molecular architecture.

While specific total syntheses originating from 2-methylspiro[indole-3,4'-piperidine] are not yet widely documented, the strategic importance of the broader spiroindoline class is clear. rsc.org Synthetic strategies developed for spiro[indole-piperidine] derivatives provide the tools necessary to access key intermediates for natural product synthesis. For example, a TMSOTf-mediated reductive hydroamination cascade has been used for the stereoselective total synthesis of various pyrrolidine (B122466) and piperidine alkaloids, demonstrating a powerful strategy for constructing the piperidine portion of the spirocycle. organic-chemistry.org

The future will likely see the direct application of newly developed synthetic methodologies for the spiro[indole-3,4'-piperidine] core in the total synthesis of complex alkaloids. The ability to generate these scaffolds with high stereochemical control will be crucial for accessing the specific isomers found in nature.

Broader Utility as Versatile Scaffolds in Modern Synthetic Organic Chemistry

Beyond their presence in natural products, spiro[indole-3,4'-piperidine] scaffolds are increasingly recognized for their broader utility as versatile building blocks in modern synthetic organic chemistry. Their rigid, three-dimensional structures make them valuable templates in drug discovery, helping to explore chemical space beyond the "flat" aromatic compounds that have traditionally dominated medicinal chemistry. researchgate.net

The piperidine ring is a well-established and important framework in many biologically active compounds and can be readily functionalized. nih.gov Similarly, the indole nucleus is a cornerstone of medicinal chemistry. openmedicinalchemistryjournal.com The combination of these two motifs in a spirocyclic arrangement offers unique structural and conformational properties. Spiro-oxindoles, a closely related class, are regarded as ideal templates for drug design and as convenient intermediates for synthesizing a wide range of structurally diverse products. mdpi.com

The strategic incorporation of reactive groups, such as alkynes, onto the spiro[indole-3,4'-piperidine] scaffold further enhances its utility, allowing it to be used as a platform for modular synthesis through techniques like click chemistry. rsc.org This opens up possibilities for creating large, diverse libraries of complex molecules for high-throughput screening. As synthetic methods continue to improve, the 2-methylspiro[indole-3,4'-piperidine] scaffold and its derivatives are poised to become increasingly important tools for chemists across various disciplines.

Q & A

Basic Research Questions

Q. What catalytic systems and reaction conditions are optimal for the diastereoselective synthesis of 2-Methylspiro[indole-3,4'-piperidine] scaffolds?

  • Methodological Answer : The Ag(I)/PPh₃ system is highly effective, with AgOTf (20 mol%) and PPh₃ (20 mol%) in toluene at room temperature yielding optimal diastereoselectivity (>20:1 dr) and efficiency (up to 91% yield). Solvent screening revealed toluene outperforms THF or CH₃CN due to enhanced catalyst stability. Lower catalyst loading (e.g., 5 mol% AgOTf) reduces yields significantly, while excess PPh₃ (>40 mol%) destabilizes the catalytic complex through over-coordination . Substrates like tryptamine-ynamides undergo cycloisomerization via a cationic π-π interaction model, stabilized by Ag(I)-PPh₃ coordination .

Q. How does the substitution pattern on starting materials influence yield and stereochemistry in spiro[indole-3,4'-piperidine] synthesis?

  • Methodological Answer : Substituents at the R³ position (e.g., H, Me, Et, Ph) on oxido-azetidinone precursors show minimal electronic effects, with all yielding products in 65–92% range. Bulky R² groups (e.g., naphthyl) slightly reduce yields (51–72%) but retain stereocontrol. Steric hindrance at the indole C2 position (e.g., methyl groups) directs spirocyclization via steric shielding, as confirmed by X-ray crystallography . Substrate scope studies (Scheme 3 in ) demonstrate tolerance for diverse alkyl/aryl groups, enabling modular library synthesis .

Q. What characterization techniques are critical for confirming spiro[indole-3,4'-piperidine] structure and stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 2104928 for 4a) is definitive for stereochemical assignment. Complementary ¹H/¹³C NMR analysis identifies diagnostic signals: spirocyclic protons (δ 3.8–4.2 ppm) and piperidine CH₂ groups (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while NOESY correlations confirm spatial proximity of stereogenic centers .

Advanced Research Questions

Q. How do non-covalent interactions govern stereoselectivity in Ag(I)/PPh₃-catalyzed spirocyclizations?

  • Methodological Answer : DFT calculations reveal a cation-π-π interaction network between the Ag(I)-stabilized spiroindoleninium intermediate and PPh₃ aryl groups. This interaction redistributes charge density, stabilizing the transition state and enforcing a single diastereomer. Edge-to-face π-π stacking between the indole phenyl group and PPh₃ further rigidifies the intermediate, as visualized in electrostatic potential maps . Experimental validation includes kinetic isotopic effects (KIEs) and substituent-dependent stereoselectivity trends .

Q. What strategies enable post-synthetic modification of 2-Methylspiro[indole-3,4'-piperidine] for structure-activity studies?

  • Methodological Answer :

  • Reductive Functionalization : NaBH₄ reduces the imine moiety to a secondary amine (e.g., 4b → 6, 92% yield) for further alkylation or acylation .
  • Wagner-Meerwein Rearrangement : L-Camphorsulfonic acid (L-CSA) catalyzes spiro-to-azepinoindole conversion (4b → 5, 92% yield), expanding ring diversity .
  • Cyanation/Hydrolysis : TMSCN addition followed by hydrolysis forms amides (e.g., 8, 97% yield), introducing polar groups for solubility optimization .

Q. How can computational methods like DFT elucidate reaction mechanisms in spirocyclic indole syntheses?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) models the Ag(I)-substrate complex geometry, identifying key non-covalent interactions (e.g., cation-π) that lower activation barriers. Transition state analysis explains stereoselectivity by comparing energy profiles of competing pathways. Charge distribution maps (e.g., NPA analysis) quantify electronic effects of substituents, corroborating experimental yield trends .

Q. What are the challenges in achieving scalable synthesis of 2-Methylspiro[indole-3,4'-piperidine] derivatives?

  • Methodological Answer : Scalability requires minimizing catalyst loading while maintaining efficiency. Gram-scale reactions (e.g., 4b synthesis, 91% yield) use 20 mol% AgOTf/PPh₃, but ligand recovery protocols (e.g., silica gel chromatography) are needed for cost-effectiveness. Continuous-flow reactors may enhance throughput by improving heat/mass transfer .

Contradictions and Open Questions

  • Substrate Limitations : While electron-deficient R³ groups (e.g., NO₂) are untested, suggests electronic effects are minimal, but steric bulk (e.g., t-Bu) may require tailored conditions.
  • Biological Activity Gaps : Preliminary data ( ) note anticancer/neuropharmacological potential, but rigorous SAR studies are lacking. Methodologies for in vitro screening (e.g., kinase inhibition assays) should prioritize derivatives with modular substituents .

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